molecular formula C16H32 B12668468 2-Methyl-2-pentadecene CAS No. 70872-68-3

2-Methyl-2-pentadecene

Cat. No.: B12668468
CAS No.: 70872-68-3
M. Wt: 224.42 g/mol
InChI Key: XGTFGRHQZHQLOP-UHFFFAOYSA-N
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Description

2-Methyl-2-pentadecene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-pentadecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the use of a strong acid, such as sulfuric acid, to dehydrate 2-methyl-2-pentadecanol, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic dehydrogenation of alkanes. This process involves the use of metal catalysts, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms from the alkane, forming the desired alkene .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pentadecene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-pentadecene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentadecene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The double bond in the compound makes it reactive towards various reagents, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-pentadecene is unique due to its specific structure, which includes a double bond at the second carbon position. This structural feature imparts distinct chemical reactivity and properties compared to its isomers and other similar compounds .

Properties

CAS No.

70872-68-3

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

2-methylpentadec-2-ene

InChI

InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h15H,4-14H2,1-3H3

InChI Key

XGTFGRHQZHQLOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=C(C)C

Origin of Product

United States

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